Linoleoyl chloride
Overview
Description
Linoleoyl chloride, also known as 9,12-octadecadienoyl chloride, is an organic compound with the chemical formula C18H31ClO. It is a yellow to yellow-brown liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of fatty acyl derivatives .
Mechanism of Action
Target of Action
Linoleoyl chloride is a reactive derivative of linoleic acid, a common polyunsaturated fatty acid predominantly found in vegetable oils . It is primarily used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . These fatty acyl glyceric acids are important components of lipids and play crucial roles in various biological processes.
Mode of Action
It is known that it reacts with other compounds to form fatty acyl glyceric acids . This reaction involves the replacement of the carboxyl group of linoleic acid with a chloride, making it an acyl chloride .
Biochemical Pathways
The biochemical pathways affected by this compound are largely related to lipid metabolism, given its role in the synthesis of fatty acyl glyceric acids . These acids are integral parts of various lipids and are involved in numerous metabolic pathways.
Result of Action
The primary result of this compound’s action is the formation of fatty acyl glyceric acids . These acids are key components of various lipids and play important roles in biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a closed container to avoid contact with oxygen and moisture, which could lead to its decomposition or further reaction . Moreover, it should be handled with care due to its reactive nature and potential to cause irritation .
Preparation Methods
Linoleoyl chloride is typically synthesized by reacting linoleic acid with thionyl chloride or oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Linoleic acid+Thionyl chloride→Linoleoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Linoleoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form linoleic acid and hydrogen chloride.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are esters, amides, and carboxylic acids .
Scientific Research Applications
Linoleoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of fatty acyl derivatives, which are important intermediates in the production of various chemicals.
Biology: It is used in the study of lipid metabolism and the synthesis of biologically active lipids.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of coatings, resins, and other industrial chemicals
Comparison with Similar Compounds
Linoleoyl chloride is similar to other fatty acyl chlorides, such as oleoyl chloride and stearoyl chloride. its unique structure, with two double bonds in the fatty acid chain, imparts distinct chemical and physical properties. For example, this compound is more reactive than stearoyl chloride due to the presence of the double bonds, which can participate in additional chemical reactions .
Similar Compounds
- Oleoyl chloride
- Stearoyl chloride
- Palmitoyl chloride
This compound’s unique reactivity and applications make it a valuable compound in various fields of research and industry.
Biological Activity
Linoleoyl chloride, a derivative of linoleic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, including its antimicrobial properties, anti-inflammatory effects, and potential applications in drug delivery systems.
This compound is synthesized from linoleic acid through the reaction with oxalyl chloride. This compound features a long-chain fatty acid structure with a reactive acyl chloride group, which makes it suitable for various chemical modifications and applications in biochemistry and pharmacology.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that oleoylamines, which are structurally related to linoleoyl compounds, demonstrate activity against both Gram-negative and Gram-positive bacteria. For instance:
- Mechanism of Action : Linoleic acid derivatives disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This was evidenced by the ability of these compounds to facilitate the penetration of ethidium bromide into bacterial cells, indicating membrane disruption .
- Efficacy : Linoleic acid has been shown to be more effective than saturated fatty acids in inhibiting bacterial growth at lower concentrations. Specifically, linoleic acid was highlighted as the most potent unsaturated fatty acid against Bacillus megaterium and Pseudomonas phaseolicola .
Anti-inflammatory Effects
Recent research has identified this compound's potential as an anti-inflammatory agent:
- Lipid Metabolites : Linoleic acid derivatives, including those formed from this compound, have been associated with reduced inflammation markers in various biological assays. For example, the esterification of linoleic acid with hydroxy fatty acids resulted in compounds that effectively inhibited cytokine secretion in response to lipopolysaccharide (LPS) stimulation .
- Clinical Implications : A study indicated that supplementation with linoleoyl-lysophosphatidylcholine (derived from linoleic acid) could suppress immune-related adverse events in patients undergoing immunotherapy, suggesting a role for this compound in managing inflammatory responses .
Applications in Drug Delivery
This compound's unique chemical structure allows it to be utilized in drug delivery systems:
- Cationic Liposomes : Research has shown that modifying lipid tail structures can enhance drug loading capabilities in liposomal carriers. Linoleoyl-based lipids have been incorporated into cationic liposomes to improve the solubility and delivery of chemotherapeutic agents like paclitaxel .
- Enhanced Solubility : The incorporation of linoleic acid derivatives into liposomal formulations has been demonstrated to significantly increase drug solubility while maintaining low toxicity levels .
Case Studies and Research Findings
Properties
CAS No. |
7459-33-8 |
---|---|
Molecular Formula |
C18H31ClO |
Molecular Weight |
298.9 g/mol |
IUPAC Name |
(9E,12E)-octadeca-9,12-dienoyl chloride |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |
InChI Key |
FBWMYSQUTZRHAT-AVQMFFATSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
Key on ui other cas no. |
7459-33-8 |
Pictograms |
Corrosive |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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